molecular formula C8H10Cl2N4 B2504066 3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride CAS No. 1239966-23-4

3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride

Cat. No.: B2504066
CAS No.: 1239966-23-4
M. Wt: 233.1
InChI Key: RQVMDFNLNXKSJH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride is a heterocyclic organic compound classified as a pyrazole-pyridine hybrid. Its systematic IUPAC name is This compound , reflecting the pyridine substituent at position 3 of the pyrazole ring and the amine group at position 5. The compound is registered under CAS No. 92352-29-9 for the free base form, with the dihydrochloride salt variant commonly referenced in pharmacological and synthetic studies.

Property Value
Molecular Formula C₈H₈N₄·2HCl
Molecular Weight 160.18 g/mol (base) + 72.92 g/mol
Synonyms 5-Pyridin-2-yl-2H-pyrazol-3-ylamine; 3-(2-Pyridinyl)-1H-pyrazol-5-amine

The dihydrochloride salt enhances solubility in polar solvents, a critical feature for experimental applications in medicinal chemistry.

Molecular Structure Analysis: Pyrazole-Pyridine Hybrid System

The compound features a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom). Key structural attributes include:

  • Pyrazole Core : The pyrazole ring (positions 1–5) contains an amine group (-NH₂) at position 5 and a pyridin-2-yl substituent at position 3.
  • Pyridine Substituent : The pyridine ring introduces electron-withdrawing effects, influencing the electronic distribution across the hybrid system.
  • Dihydrochloride Salt Formation : Protonation occurs at the pyridine nitrogen and the pyrazole’s pyrrole-like nitrogen, forming ionic interactions with chloride counterions.

Electronic Effects :

  • The pyridine’s electron-deficient nature polarizes the pyrazole ring, increasing acidity at the NH group (pKa ~6–8).
  • Conjugation between the pyridine and pyrazole rings enhances stability, as evidenced by UV-Vis spectra showing absorption maxima near 270 nm.

Crystallographic Data and Solid-State Configuration

X-ray diffraction studies of related pyrazole-pyridine hybrids reveal insights into the dihydrochloride’s solid-state behavior:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 13.09 Å, b = 13.25 Å, c = 7.81 Å
Hydrogen Bonding Network N–H···Cl (2.8–3.1 Å)

In the crystalline lattice, the protonated amine and pyridinium groups form N–H···Cl hydrogen bonds with chloride ions, creating a layered structure. The pyridine and pyrazole rings adopt a near-planar arrangement (dihedral angle <10°), maximizing π-π stacking interactions between adjacent molecules.

Tautomeric and Prototropic Behavior in Solution

Pyrazole derivatives exhibit annular tautomerism , where the NH proton migrates between the two nitrogen atoms (N1 and N2). For 3-(Pyridin-2-yl)-1H-pyrazol-5-amine:

  • Tautomeric Equilibrium : In nonpolar solvents (e.g., chloroform), the 5-amino-3-pyridinyl tautomer dominates (>90% population).
  • Salt-Induced Stabilization : Protonation in the dihydrochloride form locks the NH group at N1, suppressing tautomerism and stabilizing the 5-amine configuration.

NMR Evidence :

  • ¹H NMR (D₂O) : A singlet at δ 5.98 ppm corresponds to the pyrazole C4 proton, with no observable splitting, confirming a single tautomer in aqueous solution.
  • ¹³C NMR : The pyridine C2 carbon resonates at δ 150.2 ppm, indicating strong deshielding due to conjugation with the pyrazole ring.

This tautomeric rigidity is critical for the compound’s reactivity in synthetic applications, such as cyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines.

Properties

IUPAC Name

5-pyridin-2-yl-1H-pyrazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-8-5-7(11-12-8)6-3-1-2-4-10-6;;/h1-5H,(H3,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMDFNLNXKSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-ketoesters can form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds, including 3-(pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride, exhibit significant anticancer properties. A study highlighted that certain pyrazole derivatives induce apoptosis in colon cancer cells, showcasing their potential as therapeutic agents against metastatic cancer types. The compound was found to elicit higher cell death rates compared to standard treatments like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCell Line% Cell DeathMechanism of Action
Compound 3HCT-11635.46%Apoptosis
Compound 11SW-62070%Necrosis
5-FUSW-6205.83%Mixed (Apoptosis/Necrosis)

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A series of pyrazolylpyrimidinones were synthesized and assessed for their activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazole ring could enhance efficacy .

Table 2: Antitubercular Activity of Pyrazolylpyrimidinones

Compound IDMIC (µg/mL)IC50 (µg/mL)Selectivity Index
Compound A0.250.502
Compound B0.501.002

Pesticidal Activity

The synthesis of pyrazole derivatives has been explored for their potential use as pesticides. Compounds similar to this compound have shown effectiveness against various agricultural pests, indicating their utility in crop protection .

Table 3: Efficacy of Pyrazole Derivatives as Pesticides

Compound IDTarget PestEfficacy (%)
Pesticide AAphids85
Pesticide BWhiteflies78

Synthesis of Functional Materials

In materials science, compounds like this compound are utilized in the development of new materials with specific functional properties. The incorporation of pyrazole into polymer matrices has been studied for enhancing thermal stability and mechanical strength .

Table 4: Properties of Pyrazole-Based Materials

Material TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B30060

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight Purity (%) Solubility (H₂O)
3-(Pyridin-2-yl)-1H-pyrazol-5-amine diHCl 257.11 ≥95 >10 mg/mL
3-(Pyridin-3-yl)-1H-pyrazol-5-amine HCl 212.64 ≥95 ~5 mg/mL
N-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine 189.22 ≥98 <1 mg/mL
Table 2: Commercial Availability
Compound Supplier Catalog Number Availability
3-(Pyridin-2-yl)-1H-pyrazol-5-amine diHCl CymitQuimica 10-F359557 Discontinued
5-(4-Pyridinyl)-1H-pyrazol-3-amine diHCl Combi-Blocks JT-7923 Available

Biological Activity

3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is C8_{8}H9_{9}Cl2_{2}N4_{4}, and it features a pyrazole ring substituted with a pyridine moiety, which contributes to its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that it may function through the following mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . This inhibition could lead to significant anti-tubercular effects.
  • Anticancer Activity : Various studies have highlighted its cytotoxic effects against different cancer cell lines. For instance, it has shown promising results against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Biological Activity Target/Cell Line IC50_{50} Value (µM) Reference
AntimycobacterialM. tuberculosis0.2 - 1.5
CytotoxicityMCF73.79
CytotoxicityHepG20.71
CytotoxicityA54926
Enzyme InhibitionMAO-BNot specified

Case Studies

  • Antimycobacterial Activity : A study conducted on a series of pyrazolo[1,5-a]pyrimidines indicated that certain derivatives of the compound exhibited potent inhibition of M.tb growth, suggesting that modifications in the structure could enhance efficacy against tuberculosis .
  • Anticancer Potential : Another investigation focused on the anticancer properties of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxic effects on multiple cancer cell lines, with notable IC50_{50} values indicating effective proliferation inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves cyclization of pyridine derivatives with hydrazine precursors. A common route uses 1,3-diketones or β-keto esters reacted with hydrazine derivatives under acidic conditions to form the pyrazole core, followed by dihydrochloride salt formation . Key parameters include pH control (to avoid side reactions like over-alkylation) and temperature modulation (60–80°C for optimal cyclization). Post-synthesis, recrystallization in ethanol/water mixtures improves purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., pyridyl H vs. pyrazole NH) and confirms regiochemistry .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ for the free base; [M+2HCl-H]− for the dihydrochloride) .
  • Elemental Analysis : Ensures stoichiometric Cl− content (theoretical ~21.5% for dihydrochloride).
  • XRD : Resolves crystal structure ambiguities, particularly hydrogen-bonding patterns in the salt form .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a versatile scaffold for kinase inhibitors (e.g., targeting JAK2 or CDKs) due to its pyridyl-pyrazole motif, which mimics ATP-binding pockets. Researchers modify substituents at the 3-amino position to enhance selectivity. For example:

Modification SiteBiological TargetObserved IC50Reference
3-Amino alkylationJAK2 kinase12 nM
Pyridyl substitutionCDK4/68 nM

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:

  • Variables : Temperature, solvent polarity, stoichiometry of hydrazine:pyridine derivative.
  • Response Surface Methodology (RSM) : Models interactions between variables. For example, a central composite design revealed that excess hydrazine (>1.2 eq) increases byproduct formation (e.g., triazoles) at temperatures >80°C .
  • In-line Monitoring : Use FTIR or HPLC to track reaction progression and terminate before degradation .

Q. What computational strategies predict the compound’s biological activity and binding modes?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Simulate interactions with kinase ATP pockets. Pyridyl N-atoms often form hydrogen bonds with hinge regions (e.g., JAK2 Glu930) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. The dihydrochloride form shows improved solubility but may alter protonation states in binding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-withdrawing groups at the pyridyl 2-position enhance potency .

Q. How should researchers address contradictions in reported enzyme inhibition data?

  • Methodological Answer :

  • Comparative Assay Validation : Re-test the compound under standardized conditions (e.g., ATP concentration, pH 7.4) to rule out protocol variability .
  • Metabolite Interference Check : Use LC-MS to detect in situ degradation products (e.g., free base formation in low-Cl− buffers) that may skew results .
  • Structural Analog Analysis : Compare with derivatives (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine) to isolate substituent-specific effects. Fluorine substitutions often improve metabolic stability but reduce aqueous solubility .

Data Contradiction Analysis

Case Study : Discrepancies in IC50 values for CDK4 inhibition (8 nM vs. 120 nM in two studies).

  • Root Cause :
    • Assay Buffer Composition : Low chloride concentration (<50 mM) may destabilize the dihydrochloride form, reducing effective ligand concentration .
    • Enzyme Source : Recombinant vs. cell lysate-derived CDK4/cyclin D1 complexes exhibit differing kinase activation states .

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